N-Allyl-3-sulfamoylbenzamide

Description

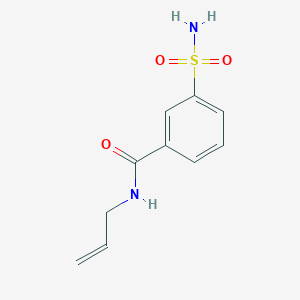

N-Allyl-3-sulfamoylbenzamide (C$9$H${10}$N$2$O$2$S; molecular weight: 210.07 g/mol) is a benzamide derivative featuring a sulfamoyl group (-SO$2$NH$2$) at the 3-position of the benzene ring and an allyl (-CH$2$CHCH$2$) substituent on the nitrogen atom. This compound is structurally distinct due to its combination of a sulfonamide moiety and an allyl group, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C10H12N2O3S |

|---|---|

Molecular Weight |

240.28 g/mol |

IUPAC Name |

N-prop-2-enyl-3-sulfamoylbenzamide |

InChI |

InChI=1S/C10H12N2O3S/c1-2-6-12-10(13)8-4-3-5-9(7-8)16(11,14)15/h2-5,7H,1,6H2,(H,12,13)(H2,11,14,15) |

InChI Key |

JVPXILYVNNEFLK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-3-sulfamoylbenzamide typically involves the reaction of 3-sulfamoylbenzoic acid with allylamine under appropriate conditions. One common method includes the activation of the carboxylic acid group of 3-sulfamoylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The activated intermediate then reacts with allylamine to form the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

Reduction: The benzamide core can be reduced to form amines.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfamoyl group under basic conditions

Major Products Formed

Oxidation: Epoxides or alcohols.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

Chemistry

N-Allyl-3-sulfamoylbenzamide is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents .

Medicine

The compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting specific pathways. Its ability to modulate enzyme activity makes it a candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials .

Mechanism of Action

The mechanism of action of N-Allyl-3-sulfamoylbenzamide involves its interaction with molecular targets such as enzymes. The sulfamoyl group can form hydrogen bonds with active site residues, while the allyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. The specific pathways involved depend on the enzyme targeted, but common targets include proteases and kinases .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Complexity: this compound has a lower molecular weight than 3-[(3-methylbutan-2-yl)amino]benzene-1-sulfonamide (210.07 vs. 242.34 g/mol), primarily due to the latter’s bulky branched alkyl chain . The chlorophenyl group in N-(2-chlorophenyl)-2-methylbutanamide increases its lipophilicity compared to the sulfamoyl-containing compounds.

Branched Alkyl vs. Sulfamoyl: The 3-methylbutan-2-yl group in 3-[(3-methylbutan-2-yl)amino]benzene-1-sulfonamide likely improves membrane permeability due to increased hydrophobicity, whereas the sulfamoyl group in this compound may favor hydrogen bonding with enzymes or receptors .

Functional Group and Bioactivity Comparisons

Sulfonamide Derivatives:

- 3-[(3-Methylbutan-2-yl)amino]benzene-1-sulfonamide: Sulfonamides are historically associated with antibacterial activity (e.g., sulfa drugs). The branched alkyl chain here may reduce solubility but enhance tissue penetration.

- This compound: The allyl group could modulate selectivity for targets like carbonic anhydrase or cyclooxygenase, where sulfonamides are known inhibitors.

Amide Derivatives:

- However, the absence of a sulfonamide moiety limits its utility in sulfa-like mechanisms.

Research Findings and Hypotheses

Enzyme Inhibition: this compound’s sulfamoyl group may competitively inhibit enzymes requiring sulfhydryl or amine groups, analogous to other sulfonamides. The allyl substituent could introduce steric hindrance, altering binding kinetics compared to 3-[(3-methylbutan-2-yl)amino]benzene-1-sulfonamide .

The allyl group might reduce efficacy compared to bulkier alkyl chains due to weaker hydrophobic interactions.

Solubility and Pharmacokinetics :

- This compound’s polar sulfamoyl group may improve aqueous solubility relative to N-(2-chlorophenyl)-2-methylbutanamide, but its allyl group could offset this by introducing mild hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.